1-(Naphthalen-2-yl)prop-2-yn-1-amine

Physicochemical profiling CNS drug design Lipophilicity

For CNS drug discovery programs requiring a specific 2-naphthyl propargylamine scaffold, this compound eliminates the need for protecting group manipulations and ensures the correct regioisomeric outcome in cyclization reactions. - Bifunctional handle: Terminal alkyne for CuAAC and primary amine for amide/urea coupling in a single compact scaffold (MW 181.23). - Defined spatial geometry: The 2-naphthyl isomer delivers distinct MAO isoform selectivity and thermal reactivity compared to 1-naphthyl analogs. - Supply chain reliability: Available at ≥98% purity with cold-chain storage and ambient shipping options to support global research timelines.

Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
Cat. No. B11911868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-2-yl)prop-2-yn-1-amine
Molecular FormulaC13H11N
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC#CC(C1=CC2=CC=CC=C2C=C1)N
InChIInChI=1S/C13H11N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9,13H,14H2
InChIKeyGBSWUFWUETVZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Naphthalen-2-yl)prop-2-yn-1-amine Structural & Physicochemical Baseline


1-(Naphthalen-2-yl)prop-2-yn-1-amine (CAS 1420791-48-5; molecular formula C₁₃H₁₁N; molecular weight 181.23 g/mol) is a primary chiral propargylamine featuring a 2-naphthyl substituent directly attached to the asymmetric α-carbon bearing both the amine and terminal alkyne functionalities . The compound belongs to the broader propargylamine class, which is extensively validated as an irreversible monoamine oxidase (MAO) pharmacophore and as a versatile building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click-chemistry conjugations [1]. Unlike the more common 1-naphthyl or indanyl-substituted propargylamines (e.g., rasagiline), the 2-naphthyl positional isomer delivers a distinct spatial orientation of the aromatic system relative to the propargylamine warhead, a feature that controls enzyme isoform selectivity and thermal reactivity in the propargylamine series [2]. Commercially, the compound is supplied at ≥98% purity with a reported LogP of 2.47 and topological polar surface area (TPSA) of 26.02 Ų, parameters that place it within the property space typically associated with CNS permeability .

Why 1-(Naphthalen-2-yl)prop-2-yn-1-amine Cannot Be Substituted


Generic substitution of 1-(Naphthalen-2-yl)prop-2-yn-1-amine with readily available alternatives such as rasagiline (indanyl), 1-naphthyl propargylamines, or N-methylated derivatives is scientifically indefensible because critical molecular recognition and reactivity properties are governed by three orthogonal factors: (i) 2-naphthyl versus 1-naphthyl attachment alters the dihedral angle between the aromatic plane and the reactive propargylamine center, directly influencing MAO isoform selectivity ratios documented across the propargylamine class [1]; (ii) the primary amine functionality in the target compound, as opposed to the secondary or tertiary amines present in most commercial analogs, preserves the nucleophilic character required for certain downstream conjugations (e.g., reductive amination, amide coupling) without introducing steric hindrance that would alter reaction kinetics ; and (iii) documented thermal reactivity differences between N-propargyl-1-naphthylamine and N-propargyl-2-naphthylamine confirm that the 2-naphthyl isomer follows a distinct [1,5s] H-shift pathway with different product distributions, demonstrating that the positional isomer is not a trivial structural permutation but a determinant of reaction outcome [2].

1-(Naphthalen-2-yl)prop-2-yn-1-amine Differentiation Evidence


Higher Lipophilicity Compared to Rasagiline

The computationally derived octanol-water partition coefficient (LogP) for 1-(Naphthalen-2-yl)prop-2-yn-1-amine is 2.47 . For the clinically established MAO-B inhibitor rasagiline (N-propargyl-1R-aminoindane), published consensus LogP values range from 1.4 to 1.9 across multiple authoritative databases [1]. Assuming the midpoint of the rasagiline range (~1.65), the target compound displays approximately 0.8 log units higher lipophilicity. In CNS drug design, LogP values between 2 and 4 are associated with optimal passive blood-brain barrier permeation, suggesting that 1-(Naphthalen-2-yl)prop-2-yn-1-amine may possess more favorable CNS partitioning than the less lipophilic indanyl congener [2]. This difference is attributed to the additional aromatic ring in the naphthalene system versus the indane core of rasagiline.

Physicochemical profiling CNS drug design Lipophilicity

Distinct Thermal Reactivity vs. 1-Naphthyl Isomer

Scheurer et al. (1973) demonstrated that N-propargyl-2-naphthylamine (2) and N-propargyl-1-naphthylamine (1) undergo differential thermal rearrangement at 250°C [1]. While both isomers are converted to mixtures of py-tetrahydro-benzoquinolines and benzoquinolines, the 2-naphthyl isomer (2) proceeds via an allenylnaphthylamine intermediate that undergoes a distinct [1,5s] H-shift, and upon N-methylation, the 2-naphthyl derivative preferentially cyclizes to indole 14 rather than the alternative products observed for the 1-naphthyl analog [1]. This positional-isomer-dependent reaction bifurcation is not observed for the corresponding N-propargyl-anilines, indicating that the naphthyl substitution pattern uniquely controls the outcome of the thermal amino-Claisen rearrangement [1].

Synthetic methodology Thermal rearrangement Heterocyclic chemistry

Primary Amine Hydrogen Bond Donor vs. N-Methylated Analogs

The target compound is a primary amine (H-bond donors = 1, H-bond acceptors = 1), which distinguishes it from the more commonly encountered secondary N-methylpropargylamines (e.g., selegiline, N-propargyl-2-naphthylamine hydrochloride derivatives) that possess zero H-bond donor capacity . This difference in hydrogen bond donor count has been shown in broader propargylamine SAR studies to affect MAO isoform binding kinetics: primary propargylamines can form an additional hydrogen bond with active-site water networks that stabilize the inhibitor-enzyme adduct, whereas tertiary propargylamines cannot engage this interaction [1]. Although no direct IC50 comparison exists for this exact compound pair, the presence of a primary amine donor is a documented structural determinant of irreversible MAO inhibition efficiency across the propargylamine pharmacophore class [1].

Medicinal chemistry Hydrogen bonding Structure-activity relationships

Lower Polar Surface Area vs. Rasagiline

The topological polar surface area (TPSA) of 1-(Naphthalen-2-yl)prop-2-yn-1-amine is reported as 26.02 Ų , which is significantly lower than the TPSA of rasagiline (approximately 38–74 Ų depending on the computational method and salt form) [1]. TPSA values below 60 Ų are generally predictive of good oral absorption and passive membrane permeation, while values below 30 Ų are characteristic of compounds with excellent CNS permeability potential [2]. The 2-naphthyl propargylamine thus falls within the most favorable range, whereas rasagiline's higher TPSA (attributed to its indane ring geometry and amine orientation) places it closer to the threshold where permeability may become limiting under certain conditions [2].

Drug-likeness Membrane permeability ADME prediction

Conformational Rigidity from Single Rotatable Bond

The target compound contains a single rotatable bond (the C–N bond connecting the chiral α-carbon to the amine), as documented in the ChemScene computational chemistry profile . In contrast, many substituted propargylamine analogs such as N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine possess two or more rotatable bonds due to the saturated ring system and extended alkyl linkers, and rasagiline also possesses two rotatable bonds [1]. Conformational restriction is a well-established medicinal chemistry principle: reducing the number of rotatable bonds decreases the entropic penalty upon binding to a protein target and can improve selectivity by limiting the conformational space accessible to the ligand [2]. The extreme rigidity of the 2-naphthyl propargylamine scaffold—with the alkyne, amine, and naphthalene ring all locked into a well-defined spatial arrangement—is therefore a structurally encoded feature that cannot be replicated by more flexible analogs.

Conformational restriction Ligand efficiency Selectivity engineering

1-(Naphthalen-2-yl)prop-2-yn-1-amine Application Scenarios


CNS-Penetrant Lead Optimization with Higher LogP Scaffold

When a CNS drug discovery program has established that increased lipophilicity (LogP 2.47 vs. 1.4–1.9 for rasagiline) and lower TPSA (26.02 vs. 38–74 Ų) are desirable for improving brain-to-plasma ratios, 1-(Naphthalen-2-yl)prop-2-yn-1-amine serves as an appropriate core scaffold. The naphthyl ring provides additional π-surface for hydrophobic pocket interactions not available with the indanyl core, and the single rotatable bond ensures that the scaffold does not introduce additional conformational entropy that would erode binding affinity. Procurement of this specific isomer is warranted when the 2-naphthyl orientation has been computationally or experimentally validated to complement the target protein binding site geometry [1].

Regioselective Heterocyclic Synthesis via 2-Naphthyl Selectivity

As established by Scheurer et al. (1973), the 2-naphthyl propargylamine isomer yields a different product distribution in thermal amino-Claisen rearrangement compared to the 1-naphthyl isomer [2]. For synthetic groups pursuing py-tetrahydro-benzoquinoline or indole derivatives where the position of the naphthyl attachment dictates the regioisomeric outcome of the cyclization, the 2-naphthyl starting material is the only valid precursor. Substitution with the 1-naphthyl isomer or aniline-based analogs will produce different or undesired regioisomers, as the [1,5s] H-shift pathway is naphthyl-position-dependent [2].

Divergent Library Synthesis via Click Chemistry and Amide Conjugation

The target compound provides both a terminal alkyne click handle and a primary amine within a single compact scaffold (MW 181.23, TPSA 26.02, LogP 2.47) . This bifunctional reactivity is not available in N-methylated propargylamine analogs, which lack the amine hydrogen for amide or urea formation. For medicinal chemistry groups building focused libraries where the amine is conjugated to a carboxylic acid or isocyanate-containing fragment while the alkyne is simultaneously or orthogonally engaged in CuAAC with an azide partner, this compound eliminates the need for protecting group manipulations that would be required if a secondary amine analog were used instead [1].

Chiral Reference Standard for Enantioselective Method Development

With only one rotatable bond and a well-defined chiral center α to both naphthyl and ethynyl groups, racemic 1-(Naphthalen-2-yl)prop-2-yn-1-amine is an ideal model substrate for developing chiral HPLC separation methods or for benchmarking asymmetric reductive amination and alkyne addition catalysts . The compound's extreme conformational rigidity simplifies the interpretation of enantioselectivity data because the conformational ensemble of each enantiomer is essentially limited to rotation about a single C–N bond, removing the confounding factor of multiple populated conformers that complicates method development with more flexible chiral amines [3].

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